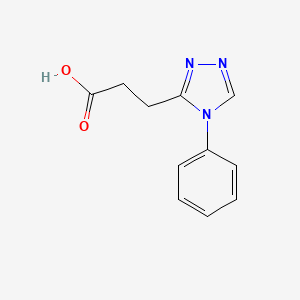
5-(Benzyloxy)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
5-(Benzyloxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Physical And Chemical Properties Analysis
5-(Benzyloxy)pyrimidine-4-carboxylic acid has a molecular weight of 230.22 g/mol. It has a predicted boiling point of 437.6°C and a predicted density of 1.329 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Proton NMR Spectra
The chemical synthesis of pyrimidine-5-carboxylic acid derivatives, including those with benzyloxy substituents, has been explored to understand their hydration patterns and regioselective covalent hydration properties. These studies provide insights into the chemical behavior and properties of such compounds under different conditions, contributing to the broader knowledge of pyrimidine derivatives in scientific research (Kress, 1994).
Unnatural Amino Acids Synthesis
The synthesis of new unnatural amino acids utilizing the p-benzyloxybenzyloxy group as a masking group demonstrates the application of 5-(benzyloxy)pyrimidine-4-carboxylic acid derivatives in creating novel amino acids. This work highlights the compound's role in expanding the toolkit for protein engineering and drug development (ElMarrouni & Heras, 2015).
Cocrystal Design
Research into cocrystal design involving pyrimidine derivatives with various carboxylic acids illustrates the utility of 5-(benzyloxy)pyrimidine-4-carboxylic acid in material science. The formation of these cocrystals, characterized by specific hydrogen bonding patterns, showcases the potential of such compounds in designing new materials with tailored properties (Rajam et al., 2018).
Antioxidant and Radioprotective Activities
The synthesis and characterization of pyrimidine derivatives for their antioxidant and radioprotective activities provide an example of the compound's application in biomedical research. Specifically, studies on Drosophila melanogaster demonstrate the potential of these derivatives in mitigating oxidative stress, suggesting their utility in developing radioprotective agents (Mohan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenylmethoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)11-10(6-13-8-14-11)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJXKBXLHMIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)






![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)

![Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1489339.png)